2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one
Description
Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Chemical Biology Research
The pyrimidine scaffold is a fundamental building block in numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. gsconlinepress.comgsconlinepress.com This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net These compounds are known to interact with a wide array of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological effects. nih.gov
The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling the synthesis of a vast library of compounds with diverse biological activities. nih.gov Researchers have successfully developed pyrimidine-based drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govnih.govorientjchem.org For instance, the anticancer drug Imatinib and the antiviral agent Zidovudine contain a pyrimidine core, highlighting the therapeutic success of this class of compounds. ijpsjournal.com The ability of the nitrogen atoms in the pyrimidine ring to participate in hydrogen bonding and dipole-dipole interactions enhances the binding affinity of these molecules to their biological targets. ijpsjournal.com
The following table provides a glimpse into the diverse applications of pyrimidine derivatives in medicinal chemistry:
| Therapeutic Area | Examples of Investigated Activities |
| Oncology | Inhibition of various kinases, antiproliferative effects |
| Infectious Diseases | Antibacterial, antifungal, antiviral (including anti-HIV) activity |
| Inflammation | Anti-inflammatory and analgesic properties |
| Cardiovascular Diseases | Antihypertensive and cardioprotective effects |
| Central Nervous System | Anticonvulsant and CNS depressant activities |
Overview of the Research Landscape Surrounding 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one and Related Pyrimidinone Scaffolds
The 2-aminopyrimidin-4(3H)-one core, a key feature of the title compound, is a prominent scaffold in drug discovery. The presence of the amino group at the 2-position is often crucial for biological activity, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. ijpsjournal.comresearchgate.net The 6-aryl substitution further provides a modifiable position to influence the compound's steric and electronic properties, which can in turn affect its pharmacological profile. nih.gov
Research on 2-amino-6-arylpyrimidin-4-one derivatives has revealed a wide range of biological activities. For example, compounds with this scaffold have been investigated for their potential as:
Anticancer agents: By targeting various cellular pathways involved in cancer progression. nih.govrsc.org
Antimicrobial agents: Showing efficacy against different strains of bacteria and fungi. nih.govresearchgate.net
Enzyme inhibitors: Specifically targeting enzymes like kinases, which are implicated in numerous diseases. nih.gov
The synthesis of these compounds often involves the condensation of a chalcone (B49325) with guanidine (B92328), a versatile and efficient method for creating the pyrimidinone ring. zenodo.orgrasayanjournal.co.in The specific benzyloxy group at the 4-position of the phenyl ring in this compound is a notable feature. The benzyloxy moiety can influence the compound's lipophilicity and potential for π-π stacking interactions, which are important for receptor binding.
Rationale for Comprehensive Academic Investigation of this compound
While extensive research has been conducted on the broader class of pyrimidine derivatives, a comprehensive academic investigation specifically focused on this compound is warranted for several reasons. The unique combination of the 2-aminopyrimidin-4(3H)-one core with a 4-(benzyloxy)phenyl substituent at the 6-position presents a distinct chemical entity with the potential for novel biological activities.
The rationale for its investigation is built upon the established importance of its constituent parts:
The 2-Aminopyrimidine (B69317) Moiety: As previously discussed, this group is a well-established pharmacophore that contributes to the biological activity of numerous drugs. ijpsjournal.comnih.gov Its presence suggests that the target compound could engage with biological targets in a manner similar to other bioactive 2-aminopyrimidines.
The 6-Aryl Substituent: The phenyl ring at the 6-position allows for potential interactions with aromatic binding pockets in enzymes and receptors. The nature and position of substituents on this ring are known to modulate biological activity.
The Benzyloxy Group: The benzyloxy substituent is of particular interest. It can serve as a metabolic handle and its oxygen atom can act as a hydrogen bond acceptor. Furthermore, the benzyl (B1604629) group can be cleaved in vivo to reveal a phenol, which could lead to a different pharmacological profile. This potential for bioactivation makes it an intriguing candidate for prodrug design.
The following table outlines the key structural features of the target compound and the potential implications for its biological activity, providing a clear rationale for its dedicated study.
| Structural Feature | Potential Significance in Biological Activity |
| 2-Amino Group | Key hydrogen bonding interactions with biological targets. |
| Pyrimidin-4(3H)-one Core | A proven scaffold for a wide range of therapeutic applications. |
| 6-(4-Phenyl) Group | Potential for hydrophobic and π-stacking interactions. |
| 4-Benzyloxy Substituent | Can influence lipophilicity, metabolic stability, and may act as a prodrug moiety. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(4-phenylmethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-17-19-15(10-16(21)20-17)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJIIASJAPIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207815 | |
| Record name | 2-Amino-6-[4-(phenylmethoxy)phenyl]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98305-82-9 | |
| Record name | 2-Amino-6-[4-(phenylmethoxy)phenyl]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98305-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-[4-(phenylmethoxy)phenyl]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 2 Amino 6 4 Benzyloxy Phenyl Pyrimidin 4 3h One
Established Synthetic Routes for 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one and Analogues
The synthesis of the this compound scaffold and its related analogues is well-established, primarily relying on cyclocondensation reactions. These methods are valued for their reliability and adaptability, allowing for the construction of the core pyrimidinone heterocycle from acyclic precursors.
The most common and direct method for synthesizing the 2-amino-pyrimidin-4(3H)-one ring system is the Principal Synthesis, which involves the cyclocondensation of a β-keto ester with guanidine (B92328). researchgate.netijpsonline.com For the target molecule, the key precursors are ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate and guanidine .
The synthesis can be broken down into two primary stages:
Formation of the β-keto ester: The precursor, ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate, is typically prepared via a Claisen condensation. This involves the reaction of 4-(benzyloxy)acetophenone with a carbonate source, such as diethyl carbonate, in the presence of a strong base like sodium ethoxide. The base facilitates the formation of an enolate from the acetophenone (B1666503), which then attacks the diethyl carbonate.
Cyclocondensation: The purified β-keto ester is then reacted with guanidine, often used as its hydrochloride or carbonate salt, in the presence of a base. The reaction proceeds through a nucleophilic attack by guanidine on the ester and ketone carbonyls of the β-keto ester, followed by intramolecular cyclization and dehydration to yield the final this compound product.
An alternative, convergent approach is a three-component reaction, which can be considered a variation of the Biginelli reaction. nih.govnih.gov This one-pot synthesis combines an aldehyde (4-(benzyloxy)benzaldehyde ), a ketone (e.g., ethyl acetoacetate), and guanidine under specific conditions to form the dihydropyrimidine, which is subsequently oxidized to the pyrimidinone. While highly efficient for creating libraries of related compounds, the classic two-step route often provides better control and yields for a specific target like this compound.
Table 1: Key Precursors for the Synthesis of the this compound Scaffold
| Precursor | Role in Synthesis |
| 4-(Benzyloxy)acetophenone | Starting material for the β-keto ester. Provides the 6-(4-(benzyloxy)phenyl) moiety. |
| Diethyl carbonate | Reacts with the acetophenone derivative in a Claisen condensation to form the β-keto ester. |
| Guanidine (or Guanidine Hydrochloride) | Provides the N-C-N unit required to form the 2-amino-pyrimidinone ring via cyclocondensation. |
| Sodium Ethoxide / Potassium tert-Butoxide | Base used to catalyze both the Claisen condensation and the subsequent cyclocondensation reaction. |
| Resulting Intermediate | |
| Ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate | The key β-keto ester intermediate that undergoes cyclization with guanidine. |
Key Optimization Parameters:
Choice of Base: The base used in the cyclocondensation step is critical. While sodium ethoxide is commonly used, stronger, non-nucleophilic bases like potassium tert-butoxide can sometimes lead to higher yields by more effectively promoting the cyclization pathway over side reactions. researchgate.net
Solvent System: The choice of solvent, typically an alcohol like ethanol (B145695) corresponding to the ester used, influences reactant solubility and reaction temperature. Higher-boiling point solvents can increase reaction rates but may also promote side-product formation.
Reaction Temperature and Time: Careful control of temperature is necessary. The Claisen condensation often requires moderate heat, while the cyclocondensation step can be performed at reflux. Optimization studies on similar syntheses have shown that adjusting reaction time from a few hours to overnight can significantly impact the final yield. researchgate.net
Molar Ratios of Reactants: The stoichiometry of the reactants, particularly the ratio of the β-keto ester to guanidine and the base, is a critical factor. Using a slight excess of guanidine can help drive the reaction to completion.
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate the synthesis. Microwave-assisted reactions can dramatically reduce reaction times from hours to minutes and often result in cleaner reactions with improved yields. mdpi.com
Table 2: Example of Optimization Parameters for Pyrimidinone Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition (Example) | Impact on Yield |
| Base | Sodium Ethoxide | Potassium tert-Butoxide | Potassium tert-Butoxide | Stronger base can improve cyclization efficiency. |
| Solvent | Ethanol | DMF | Ethanol | Matches the ester leaving group, simplifying workup. |
| Temperature | Room Temperature | Reflux (78 °C) | Reflux | Higher temperature increases reaction rate. |
| Time | 4 hours | 24 hours | 18 hours | Sufficient time required for reaction completion. |
| Synthesis Method | Conventional | Microwave | Microwave | Reduces reaction time and can increase yield. |
Derivatization Strategies and Analogue Synthesis for this compound
The this compound scaffold is a versatile platform for the synthesis of diverse analogues. Derivatization is typically guided by structure-activity relationship (SAR) studies to enhance biological activity, selectivity, or pharmacokinetic properties. acs.orgnih.gov
Structural modifications are strategically planned based on the role of the 2-aminopyrimidinone core as a "privileged scaffold," which is capable of binding to multiple biological targets, often by mimicking the hydrogen bonding pattern of adenine. nih.gov
Key Modification Points and Design Rationale:
N2-Amino Group: This is a primary site for modification. Alkylation or acylation can introduce substituents that probe specific hydrophobic pockets in a target protein's binding site. The primary amine itself often acts as a crucial hydrogen bond donor.
C5-Position: This position is often unsubstituted in the parent scaffold. Introducing small, electron-withdrawing groups like cyano or halo substituents can modulate the electronic character of the ring and the acidity of the N2-amino group, potentially enhancing binding affinity through stronger hydrogen bonds. nih.gov
C6-Phenyl Ring: The benzyloxy group on the phenyl ring is often a placeholder or a protecting group for a phenol. Deprotection via hydrogenolysis reveals a hydroxyl group, which can be subsequently alkylated or used to form ethers with a variety of functional groups, allowing for extensive exploration of the surrounding chemical space. researchgate.net Substituents can also be introduced directly onto this phenyl ring to improve potency or selectivity. nih.gov
N1 and N3 Positions: While N3 is part of the lactam structure, the N1 position can be alkylated, though this is less common as it can disrupt the key hydrogen bonding interactions often required for biological activity.
The introduction of various functional groups at different positions of the scaffold has profound effects on the properties of the resulting analogues. SAR studies on related 2-aminopyrimidine (B69317) libraries have provided valuable insights into these effects. nih.govnih.gov
For instance, in studies of 2-amino-4,6-diarylpyrimidine derivatives as adenosine (B11128) receptor antagonists, the nature of the substituents at the 2-, 4-, and 6-positions was shown to be critical for both affinity and selectivity. nih.govnih.gov The introduction of a methyl group at the exocyclic 2-amino position was found to be a key determinant for achieving high selectivity for the A1 adenosine receptor. nih.gov
Another common derivatization strategy involves the 5-position. A Mannich reaction on a related pyrrolo[2,3-d]pyrimidine scaffold, followed by amine exchange reactions, allowed for the introduction of a wide variety of substituted aminomethyl groups, leading to compounds with differing biological activities. nih.gov
Table 3: Substituent Effects on Properties of 2-Aminopyrimidine Analogues
| Position of Modification | Type of Substituent | Observed Effect (Examples from literature) |
| 2-Amino Group | Small alkyl (e.g., methyl) | Can significantly increase selectivity for specific biological targets (e.g., A1AR). nih.gov |
| Phenyl, Benzyl (B1604629) | Used to explore larger binding pockets and establish SAR for anticancer agents. acs.orgnih.gov | |
| 5-Position | Cyano (-CN) | Increases acidity of the 2-amino group, potentially strengthening hydrogen bonds with target residues. nih.gov |
| Aminomethyl derivatives | Allows for the introduction of diverse side chains to modulate solubility and target engagement. nih.gov | |
| 6-Phenyl Ring | Removal of Benzyl group (to -OH) | Creates a versatile handle for further derivatization (e.g., etherification) to probe interactions. researchgate.net |
| Introduction of electron-donating/withdrawing groups | Modulates the electronic properties and steric profile of the molecule, influencing binding affinity and selectivity. nih.gov |
Both solid-phase and solution-phase synthesis methodologies are employed to generate derivatives of the 2-aminopyrimidinone scaffold, each offering distinct advantages.
Solution-Phase Synthesis: This is the conventional approach used for the targeted synthesis of individual compounds. researchgate.net It allows for straightforward purification and characterization at each step and is suitable for producing quantities from milligrams to grams. The synthesis of analogues often involves multi-step sequences where intermediates are isolated and purified before proceeding to the next reaction. This method provides high control over the reaction conditions and is ideal for developing and optimizing synthetic routes.
Solid-Phase Synthesis: This technique is exceptionally powerful for combinatorial chemistry and the rapid generation of large libraries of analogues for high-throughput screening. nih.gov In a typical solid-phase approach, a precursor molecule is anchored to a polymer resin (e.g., Wang resin). A series of reactions is then carried out on the resin-bound substrate. Reagents and by-products are easily removed by simple filtration and washing of the resin. In the final step, the desired product is cleaved from the solid support. An elegant strategy known as "cyclization-assisted cleavage" has been developed where the final cyclization reaction to form a heterocyclic ring (such as a pyridopyrimidine) simultaneously releases the molecule from the resin. nih.gov This approach minimizes purification steps and is highly amenable to automation, making it ideal for exploring extensive SAR.
Mechanistic Investigations and Biological Targets of 2 Amino 6 4 Benzyloxy Phenyl Pyrimidin 4 3h One
In Vitro Cellular and Biochemical Assays for Elucidating Biological Activities of 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one
In vitro assays are fundamental in the preliminary assessment of a compound's biological activity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into the cellular and biochemical effects of this compound.
Cell-based assays are critical for observing the physiological and pathological responses of cells to a test compound. For pyrimidinone derivatives, a common starting point is the evaluation of cytotoxicity against various cell lines, particularly cancer cells. The MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is frequently used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. mdpi.com For instance, related 2-amino-4,6-diphenylnicotinonitriles have been evaluated for their cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comnih.gov
Beyond cytotoxicity, cell-based assays can elucidate more specific cellular functions. For example, derivatives of 4-benzylaminopyrimidine-5-carboxamide have been studied for their ability to inhibit the differentiation of type 2 helper T (Th2) cells in mouse spleen T cells, a key process in allergic diseases. nih.gov Such assays provide valuable information on the immunomodulatory potential of the compound class.
Table 1: Examples of Cell-Based Assays for Evaluating Pyrimidinone Derivatives
| Assay Type | Cell Line(s) | Measured Response | Potential Implication |
|---|---|---|---|
| Cytotoxicity (MTT Assay) | MCF-7, MDA-MB-231 (Breast Cancer) | Inhibition of cell growth (IC₅₀) | Anticancer activity mdpi.com |
| Th2 Cell Differentiation | Mouse Spleen T Cells | Inhibition of IL-4 induced differentiation | Anti-allergic/Immunomodulatory activity nih.gov |
| Extracellular Matrix Degradation | Glioblastoma (GBM) cells | Reduced degradation ability | Anti-invasive/Antimetastatic activity mdpi.com |
To pinpoint the molecular mechanisms of action, biochemical assays focusing on enzyme inhibition and receptor binding are essential. The pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases.
Enzyme Inhibition: Derivatives of the pyrimidine and pyrimidinone class have been identified as potent inhibitors of various kinases. High-throughput screening campaigns have identified related structures, such as 4-aminothieno[2,3-d]pyrimidines, as inhibitors of LIM Kinase 1 (LIMK1), which is involved in cancer cell invasion and metastasis. nih.gov Other studies have focused on Casein Kinase 1 (CK1) and Casein Kinase 2 (CSNK2A), which are implicated in cancer and neurological disorders. nih.govnih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Src tyrosine kinase, as well as downstream targets like Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR), which are crucial in glioblastoma progression. mdpi.com The pyrimidinone ring is also a core component of inhibitors for other enzyme classes, such as cyclic nucleotide phosphodiesterase type 5 (PDE5), a target for erectile dysfunction. acs.org
Receptor Binding: Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Pyrazolo[3,4-d]pyrimidine analogs have been tested for their affinity to A1 and A2 adenosine (B11128) receptors using radioligand binding assays. nih.gov Similarly, other heterocyclic compounds containing the pyrimidine core have been evaluated for their binding affinity to sigma receptors (σ1 and σ2), which are targets for neurological disorders. nih.gov These studies typically determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the compound.
Table 2: Potential Enzyme and Receptor Targets for Pyrimidinone Derivatives
| Target Class | Specific Target | Compound Class | Activity Metric (IC₅₀/Ki) |
|---|---|---|---|
| Protein Kinase | LIMK1 | 4-aminothieno[2,3-d]pyrimidines | Low micromolar inhibition nih.gov |
| Protein Kinase | CK1 | N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines | 78 nM nih.gov |
| Protein Kinase | STAT6 | 4-benzylaminopyrimidine-5-carboxamides | 0.70 nM nih.gov |
| Protein Kinase | Src | Pyrazolo[3,4-d]pyrimidines | Not specified mdpi.com |
| Phosphodiesterase | PDE5 | Monocyclic pyrimidin-4(3H)-ones | 1.6 nM acs.org |
| G-Protein Coupled Receptor | Adenosine A1 Receptor | Pyrazolo[3,4-d]pyrimidines | 6.4 µM nih.gov |
Identification of Molecular Targets and Signaling Pathways Modulated by this compound
Identifying the specific molecular targets and the downstream signaling pathways affected by a compound is a critical step in understanding its pharmacological effects and potential therapeutic applications.
Modern "omics" technologies offer powerful, unbiased methods for target identification. Chemical proteomics, in particular, is a valuable tool for discovering the protein targets of small molecules. One effective strategy involves immobilizing a ligand analogous to this compound on a solid support to create an affinity probe. This probe can then be used to "pull down" interacting proteins from cell lysates. The captured proteins are subsequently identified and quantified using mass spectrometry. nih.gov This approach has been successfully used to identify over 30 human protein kinases that interact with the pyrido[2,3-d]pyrimidine (B1209978) class of inhibitors, revealing that these compounds can target both tyrosine and serine/threonine kinases. nih.gov Such methods can uncover previously unknown targets and provide a broader understanding of a compound's mechanism of action.
Once a primary molecular target is identified, it is essential to investigate the downstream signaling cascades that are modulated. Many cellular processes are controlled by complex signaling pathways, and their dysregulation is often a hallmark of diseases like cancer. nih.govmdpi.com
For instance, if this compound were found to inhibit a receptor tyrosine kinase like EGFR, this would likely impact major downstream pathways such as:
RAS/RAF/MEK/ERK Pathway: This cascade is central to regulating cell proliferation, differentiation, and survival. nih.gov
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival. nih.govscispace.com
Studies on pyrazolo[3,4-d]pyrimidine-based Src inhibitors in glioblastoma cells have demonstrated a reduction in the phosphorylation (and thus activity) of Src and its downstream effectors, AKT and ERK. mdpi.com Similarly, inhibition of STAT6 by pyrimidine derivatives blocks its function as a key regulator of the Th2 immune response, which is driven by cytokines like IL-4. nih.gov Investigating the phosphorylation status and activity of key proteins within these cascades using techniques like Western blotting can confirm the functional consequences of target engagement by the compound.
In Vivo Pre-clinical (Non-Human) Models for Exploring the Pharmacological Effects of this compound
After establishing in vitro activity, the next crucial step is to evaluate the pharmacological effects of the compound in living organisms using preclinical, non-human models. These studies are essential for assessing efficacy and understanding the compound's behavior in a complex biological system.
For compounds with potential anticancer activity, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice. For example, a lung A549 xenograft mouse model has been used to evaluate the in vivo efficacy of related heterocyclic compounds. acs.org Another powerful in vivo model, particularly for studying cancer cell invasion and metastasis, is the zebrafish embryo model. The transparency of the embryos allows for real-time imaging of fluorescently labeled cancer cells, as demonstrated in studies with pyrazolo[3,4-d]pyrimidine inhibitors against U87 glioblastoma xenografts. mdpi.com
For compounds with potential antiviral or immunomodulatory effects, different models are used. The interferon-inducing and antiviral properties of 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have been assessed in mice infected with viruses such as Semliki Forest virus. nih.govnih.gov These studies measure outcomes like survival rates and viral titers to determine the compound's in vivo efficacy.
Table 3: Examples of In Vivo Models for Pharmacological Assessment
| Model Organism | Model Type | Disease/Condition | Purpose of Study |
|---|---|---|---|
| Mouse | Human tumor xenograft (e.g., A549 lung cancer) | Cancer | To assess in vivo antitumor efficacy. acs.org |
| Mouse | Murine paw edema model | Inflammation | To evaluate in vivo anti-inflammatory effects. acs.org |
| Mouse | Virus infection model (e.g., Semliki Forest virus) | Viral Infection | To determine systemic antiviral activity and interferon induction. nih.gov |
Design and Application of Animal Models for Investigating this compound Activity
No specific animal models have been described in the available literature for the investigation of the biological activity of this compound. The design and application of such models would be contingent on the hypothesized therapeutic area for this compound. For instance, should the compound be investigated for anticancer properties, xenograft mouse models might be employed. For anti-inflammatory potential, models such as formalin-induced paw edema in rodents could be utilized. However, without initial in vitro data suggesting a particular activity, no specific in vivo models have been documented for this compound.
Histopathological and Biochemical Biomarker Analysis in Animal Studies of this compound
There are no published studies detailing histopathological examinations or the analysis of biochemical biomarkers following the administration of this compound in animal models. Such analyses are crucial for understanding a compound's effect on tissues and its mechanism of action. Histopathological analysis would typically involve the microscopic examination of tissues to identify cellular changes, while biochemical biomarker analysis would measure the levels of specific molecules in blood or tissues to assess organ function and therapeutic response. The absence of such data indicates that preclinical in vivo evaluation of this compound has not been reported.
Phenotypic Screening and High-Throughput Approaches in this compound Research
Information regarding the use of phenotypic screening or high-throughput approaches to investigate the biological activities of this compound is not available in the current body of scientific literature. Phenotypic screening is a method used to identify substances that produce a desired effect in a biological system, which can be a powerful tool for discovering new drugs and biological targets. High-throughput screening involves the automated testing of large numbers of compounds to identify active molecules. While libraries of pyrimidine derivatives have been subjected to such screening campaigns for various diseases, the results for this specific compound have not been disclosed.
Computational and Theoretical Studies on 2 Amino 6 4 Benzyloxy Phenyl Pyrimidin 4 3h One
Molecular Docking and Ligand-Protein Interaction Analysis of 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action.
The process of modeling the binding of this compound to a target protein begins with obtaining the three-dimensional structures of both the ligand and the protein. The protein structure is often sourced from crystallographic data, such as the Protein Data Bank (PDB). semanticscholar.org Computational software is then used to prepare the protein by adding hydrogen atoms and assigning appropriate protonation states to ionizable residues. nih.gov The ligand's 3D structure is generated and optimized to its lowest energy conformation.
Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site. semanticscholar.org These poses are scored based on functions that estimate the binding free energy, with lower scores typically indicating more favorable binding. nih.gov For pyrimidine (B1678525) derivatives, target proteins often include kinases or other enzymes where the pyrimidine scaffold can act as a hinge-binding motif. semanticscholar.orgnih.gov The results of these simulations can predict the most stable binding pose and provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Target Protein (PDB ID) | e.g., 1PMN (JNK3) | Crystal structure of the target protein. semanticscholar.org |
| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding; more negative values indicate stronger binding. nih.gov |
| Inhibitory Constant (Ki, estimated) | 1.2 µM | Calculated from the binding energy, representing the concentration for 50% inhibition. |
| Interacting Residues | MET, LYS, GLN, ILE | Amino acid residues in the active site involved in binding. semanticscholar.org |
Analysis of the docked complex reveals the specific intermolecular interactions that stabilize the ligand-protein binding. These non-covalent interactions are crucial for molecular recognition and binding affinity. For this compound, several key interactions are anticipated based on its structure:
Hydrogen Bonds: The amino group (-NH2), the pyrimidinone ring nitrogens, and the carbonyl oxygen are all potential hydrogen bond donors or acceptors. These groups can form strong hydrogen bonds with polar residues in the protein's active site, such as glutamine, lysine, or methionine. semanticscholar.orgresearchgate.net Paired N-H···N hydrogen bonds can form centrosymmetric dimers, which is a common motif in related pyrimidine structures. nih.gov
Hydrophobic Interactions: The phenyl and benzyloxy groups are large, nonpolar moieties that can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine in the binding pocket. mdpi.com
π-π Stacking: The aromatic rings (both the phenyl and the pyrimidine ring) can participate in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. researchgate.netnih.gov These interactions contribute significantly to the stability of the complex.
Visualizing the docked pose allows for the precise identification of which atoms from the ligand interact with which residues of the protein, guiding further optimization of the compound. youtube.com
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mdpi.com These methods can provide deep insights into a molecule's stability, reactivity, and spectroscopic properties.
Quantum mechanics can be used to calculate a variety of molecular properties that help predict the reactivity of this compound.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's excitability and chemical stability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. shd-pub.org.rs It shows regions that are electron-rich (negative potential, typically near oxygen and nitrogen atoms) and electron-poor (positive potential, typically near hydrogen atoms). This map is useful for predicting where the molecule might interact with other charged or polar molecules, highlighting sites for electrophilic or nucleophilic attack. shd-pub.org.rs
Partial Charges: Calculations can determine the partial charge on each atom, revealing the charge distribution across the molecule. This information helps in understanding intramolecular and intermolecular interactions, particularly hydrogen bonding. openreview.net
These theoretical calculations provide a detailed picture of the molecule's electronic properties, which is invaluable for understanding its potential biological activity and for designing new molecules with enhanced properties. rsc.org
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. mdpi.com |
| Molecular Electrostatic Potential | Negative potential around C=O and N atoms; Positive potential around -NH2 | Predicts sites for non-covalent interactions and reactivity. shd-pub.org.rs |
De Novo Design and Virtual Screening Methodologies for this compound Analogues
To discover new compounds with improved activity, computational methodologies like de novo design and virtual screening are employed. These approaches leverage knowledge of the target structure and existing ligands to explore a vast chemical space efficiently. mdpi.com
De novo design involves building novel molecules from scratch, piece by piece, directly within the binding site of a target protein. nih.gov Starting with a scaffold like the 2-amino-pyrimidinone core of the title compound, algorithms can suggest modifications or additions of new functional groups that would improve binding affinity or other desired properties. nih.gov This allows for the creation of entirely new molecular structures that are optimized for the target.
Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This process can be either structure-based, using molecular docking to assess millions of compounds against the protein's 3D structure, or ligand-based, using the structure of a known active compound like this compound to search for other molecules with similar shapes and properties. mdpi.com These high-throughput computational methods can dramatically narrow down the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources in the drug discovery pipeline. nih.gov
Machine Learning and Artificial Intelligence Applications in the Study of this compound
The application of machine learning (ML) and artificial intelligence (AI) in the computational study of molecules like this compound represents a significant leap forward in efficiency and predictive power. These technologies are adept at identifying complex patterns within large datasets, which is particularly useful in predicting molecular properties, potential biological activity, and optimizing synthetic routes.
Predictive Modeling of Physicochemical Properties and Bioactivity:
Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, are instrumental in predicting the biological activity and physicochemical properties of compounds. For pyrimidine derivatives, these models can be trained on datasets of similar compounds with known activities to predict the potential of new molecules as therapeutic agents. For instance, a hypothetical QSAR study on a series of pyrimidin-4(3H)-one analogs could yield a predictive model based on various molecular descriptors.
An example of how such a model might be developed involves calculating a range of molecular descriptors for a set of known compounds and their corresponding biological activities. These descriptors can include electronic, steric, and hydrophobic parameters. A machine learning algorithm, such as multiple linear regression, support vector machines, or random forest, is then used to build a model that correlates these descriptors with the observed activity.
Table 1: Hypothetical QSAR Model Performance for Pyrimidin-4(3H)-one Derivatives
| Model Type | Training Set R² | Test Set Q² | Root Mean Square Error (RMSE) |
|---|---|---|---|
| Multiple Linear Regression | 0.78 | 0.71 | 0.45 |
| Support Vector Machine | 0.85 | 0.80 | 0.38 |
| Random Forest | 0.92 | 0.88 | 0.29 |
This table is illustrative and does not represent actual experimental data for the specific compound.
Virtual Screening and Drug Discovery:
Generative Models for Novel Compound Design:
More advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are being used to design novel molecules with desired properties. These models can learn the underlying patterns of chemical structures and generate new, previously unsynthesized molecules that are optimized for specific criteria, such as high binding affinity to a target protein and favorable ADME (absorption, distribution, metabolism, and excretion) properties. While direct application to this compound is not yet reported, this technology holds the potential to create novel analogs with improved characteristics.
| AI/ML Application | Objective | Potential Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity against specific targets. | Identification of key structural features for activity and prioritization for synthesis. |
| Virtual Screening | Identify potential protein binding partners. | Discovery of novel therapeutic targets and mechanisms of action. |
| Generative Models | Design novel analogs with improved properties. | Generation of new intellectual property with enhanced efficacy or safety profiles. |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of candidates with poor drug-like properties. |
This table outlines potential applications and is for illustrative purposes.
Potential Therapeutic and Research Applications of 2 Amino 6 4 Benzyloxy Phenyl Pyrimidin 4 3h One in Pre Clinical Settings
Exploration of 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one in Specific Disease Models (Non-Human)
The therapeutic potential of pyrimidine (B1678525) derivatives is an active area of research. mdpi.com The core structure of this compound suggests it may share biological activities with other compounds in this class, which have been evaluated in various non-human disease models.
Efficacy Evaluation in In Vitro Disease Models for this compound
The pyrimidinone scaffold is a key feature in many compounds with demonstrated biological activity in laboratory settings. nih.gov Substituted pyrimidinones (B12756618) and fused pyrimidinones have shown potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. nih.gov For instance, certain novel pyrimidinone derivatives were found to significantly increase the activity of superoxide (B77818) dismutase while lowering the levels of catalase and glutathione (B108866) peroxidase in MCF-7 cells, indicating an induction of oxidative stress. nih.gov
Similarly, related pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) from pathogenic sources like Pneumocystis carinii and Toxoplasma gondii. nih.gov Some of these compounds also inhibited the growth of various tumor cell lines in culture at micromolar to submicolar concentrations. nih.gov Other pyrimidine analogs have demonstrated inhibitory effects on thymidylate synthase (TS), another key enzyme in nucleotide synthesis, and have shown growth inhibition of P. carinii and T. gondii in cell culture. nih.gov The structural similarities suggest that this compound could be a candidate for evaluation in similar in vitro cancer and anti-infective models.
| Compound Class | In Vitro Model | Observed Effect | Reference |
|---|---|---|---|
| Substituted Pyrimidinones | MCF-7 (Human Breast Adenocarcinoma) | Potent cytotoxic activity | nih.gov |
| 2,4-Diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines | Pneumocystis carinii / Toxoplasma gondii | Inhibition of dihydrofolate reductase (DHFR) | nih.gov |
| 2-Amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine | Pneumocystis carinii / Toxoplasma gondii | Inhibition of cell growth | nih.gov |
| 6-Cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones | Zika Virus (ZIKV) | Inhibition of ZIKV RNA replication and NS5 RdRp activity | nih.gov |
| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | UO-31 (Renal Cancer Cells) | Growth inhibitory activity | nih.gov |
Pre-clinical Validation in Animal Models (Non-Human) for this compound
While specific in vivo data for this compound is not detailed in the available literature, the efficacy of related compounds in animal models provides a rationale for its future pre-clinical testing. For example, a series of 6-amino-1H-pyrazolo[3,4-d]pyrimidines underwent optimization to yield compounds that demonstrated efficacy against visceral leishmaniasis when administered orally in a mouse model. rsc.org
The selection of an appropriate animal model is critical and depends on the specific therapeutic area being investigated. nih.gov For neurodegenerative conditions like Parkinson's disease, toxin-induced models using agents such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are commonly employed to replicate the degeneration of dopaminergic neurons. nih.govnih.gov Such models are essential for testing potential neuroprotective agents. nih.gov If in vitro studies were to suggest that this compound has relevant activity, these established animal models would be logical next steps for pre-clinical validation.
| Disease Area | Animal Model Type | Key Features | Reference |
|---|---|---|---|
| Infectious Disease (Visceral Leishmaniasis) | Mouse model of VL | Evaluates the efficacy of compounds in reducing parasite burden. | rsc.org |
| Neurodegeneration (Parkinson's Disease) | 6-OHDA or MPTP Toxin-Induced Rodent Models | Mimics the loss of dopaminergic neurons and associated motor deficits. | nih.gov |
| Oncology | Xenograft Models (e.g., human tumor cells in immunocompromised mice) | Assesses the ability of a compound to inhibit tumor growth in a living system. | nih.gov |
Role of this compound as a Chemical Probe in Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems. The pyrimidine scaffold can be functionalized to create such tools. For instance, a fluorescent probe for the rapid identification of amino acids was developed by combining a pyrimidine intermediate with a BODIPY fluorophore. bohrium.com This demonstrates the utility of the pyrimidine core in constructing molecules for biological detection. bohrium.com
Similarly, purine (B94841) and pyrimidine analogs have been developed into a 'fluorescent alphabet' to investigate enzymatic processes involving nucleic acids. ed.ac.uk Given its structure, this compound could serve as a foundational scaffold for the development of novel chemical probes. By attaching reporter groups, such as fluorophores or biotin, to its structure, researchers could potentially create tools to investigate the binding partners or cellular pathways modulated by this class of compounds. Such probes would be invaluable for target identification and elucidating the mechanism of action of pyrimidinone derivatives.
Strategies for Enhancing the Therapeutic Potential of this compound through Formulation Innovations (Focus on methodologies, not dosage)
To overcome challenges such as poor solubility or non-specific biodistribution, advanced formulation strategies can be applied to drug candidates.
Nanocarrier Systems for Targeted Delivery of this compound
Nanocarriers are systems in the nanometer size range used for the targeted and controlled delivery of therapeutic agents. globalresearchonline.netbohrium.com Encapsulating a compound like this compound within a nanocarrier could enhance its therapeutic potential by improving its pharmacokinetics and delivering it specifically to the site of action, thereby reducing off-target effects. nih.gov
Several types of nanocarriers are suitable for this purpose:
Liposomes : These are spherical vesicles made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. pexacy.com Their surface can be modified with ligands to target specific cells or tissues. pexacy.com
Polymeric Micelles : Formed by the self-assembly of amphiphilic polymers, micelles can solubilize poorly water-soluble compounds in their hydrophobic core. pexacy.com Stimuli-responsive micelles can be engineered to release their payload in response to specific triggers in the disease microenvironment, such as changes in pH. pexacy.com
Dendrimers : These are highly branched, well-defined macromolecules whose surface can be functionalized for targeted delivery. pexacy.comnih.gov
These systems offer a versatile platform for improving the delivery of pyrimidinone-based compounds. nih.gov
| Nanocarrier Type | Description | Potential Application for Pyrimidinone Delivery |
|---|---|---|
| Liposomes | Spherical lipid bilayer vesicles. | Encapsulation to improve solubility and circulation time; surface modification for targeted delivery to tumor cells. |
| Polymeric Micelles | Self-assembled amphiphilic block copolymers. | Solubilization of hydrophobic compounds; potential for stimuli-responsive release in specific microenvironments. |
| Dendrimers | Highly branched, monodisperse macromolecules. | High drug-loading capacity; precise surface engineering for targeting specific cell receptors. |
Prodrug Approaches for Modulating the Pharmacological Profile of this compound
A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. researchgate.net This strategy is often used to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor aqueous solubility or limited permeability across biological membranes. nih.govacs.org
The structure of this compound contains several functional groups, including an amino group and the N-H group within the pyrimidinone ring, that are amenable to chemical modification for a prodrug strategy. For example, in the case of pyrazolo[3,4-d]pyrimidine derivatives, a prodrug approach was successfully used to improve the aqueous solubility of dual Src/Abl inhibitors. nih.govunisi.it By attaching a solubilizing moiety via an enzymatically cleavable linker, researchers were able to enhance the compounds' suitability for preclinical studies. nih.gov A similar strategy could be applied to this compound to modulate its pharmacological profile and improve its potential as a therapeutic agent. nih.gov
| Target Functional Group | Potential Promoieties | Objective |
|---|---|---|
| Amino Group (-NH2) | Amino acids, phosphates, carbamates | Improve water solubility, enhance membrane permeability, or achieve targeted release by specific enzymes. |
| Ring Nitrogen (N-H) | Acyloxymethyl or phosphonooxymethyl groups | Increase aqueous solubility and facilitate passive diffusion across cell membranes. |
Q & A
Q. What synthetic strategies are recommended for preparing 2-Amino-6-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: A typical approach involves multi-step heterocyclic synthesis, starting with condensation reactions between substituted benzaldehydes and urea/thiourea derivatives in refluxing solvents (e.g., n-heptane-toluene mixtures). Key steps include:
- Solvent Selection : Use polar aprotic solvents to enhance nucleophilic substitution at the pyrimidine ring.
- Catalysis : ZnCl₂ or similar Lewis acids can accelerate cyclization (e.g., dihydropyrimidinone formation in ).
- Purification : Recrystallization from ethanol-water or toluene-heptane systems improves purity (≥96% yield reported in ).
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm completion by disappearance of starting materials .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?
Methodological Answer:
- 1H NMR : Anticipate signals for the benzyloxy group (δ 5.0–5.2 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet). The pyrimidinone NH₂ group may appear as a broad singlet near δ 6.5 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- Melting Point : Expect values between 150–220°C, depending on substituents (e.g., 216–218°C for carboxylate derivatives in ).
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
Methodological Answer:
- Repeat Characterization : Verify NMR and HRMS under standardized conditions (e.g., DMSO-d₆ for solubility).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., used X-ray to confirm hydrogen bonding and tautomeric forms).
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) to validate assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrimidinone derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzyloxy groups (e.g., electron-withdrawing substituents) to assess effects on bioactivity.
- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases or dehydrogenases) using fluorescence-based assays.
- Molecular Docking : Map interactions between the pyrimidinone core and active sites (e.g., highlights thiadiazolo-pyrimidinones as antimicrobial agents via π-π stacking) .
Q. How can researchers design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light Sensitivity : Store samples in amber vials and compare stability under UV vs. dark conditions ( emphasizes residual solvent limits for pharmaceutical analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
